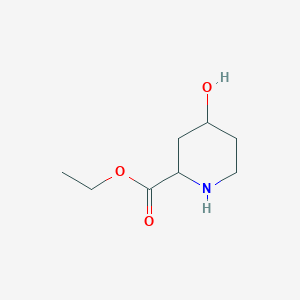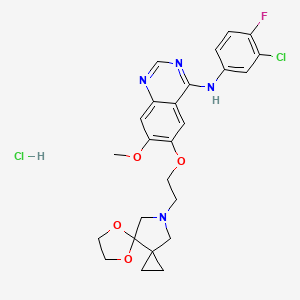
Tri(pyridin-3-yl)amine
Übersicht
Beschreibung
Tri(pyridin-3-yl)amine is an organic compound with the chemical formula C15H12N4. It is a white solid that is soluble in some organic solvents such as dimethyl sulfoxide and dimethylformamide. This compound contains three pyridine groups attached to a central amine nitrogen atom, making it a tridentate ligand. This compound is commonly used as an intermediate in organic synthesis and can act as an initiator, catalyst, or ligand in various chemical reactions.
Wirkmechanismus
Target of Action
Tri(pyridin-3-yl)amine is a complex organic compound that is often used as an intermediate in organic synthesis . It is also used as a ligand, participating in metal-catalyzed reactions . .
Mode of Action
As a ligand, it can bind to metal ions and form coordination complexes . These complexes can then participate in various chemical reactions. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a ligand in metal-catalyzed reactions, it could potentially be involved in a wide range of biochemical processes, depending on the specific metal ion and the reaction conditions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its role as a ligand in metal-catalyzed reactions, it could potentially influence a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other substances that could interact with this compound or its metal complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri(pyridin-3-yl)amine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with an ammonium compound in the presence of ammonia gas. The reaction typically takes place under an inert atmosphere and requires heating to facilitate the formation of the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of 3-bromopyridine with an amine source in the presence of a palladium catalyst and a base can yield this compound. This method often requires specific reaction conditions, such as elevated temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(pyridin-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The pyridine rings can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions typically require mild conditions and can be carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require anhydrous conditions and may be performed at low temperatures.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions. These reactions may require the presence of a base and elevated temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings, resulting in a wide range of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Tri(pyridin-3-yl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes
Biology: this compound derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. These compounds can interact with biological targets and pathways, making them potential candidates for drug development.
Medicine: The compound and its derivatives are explored for their therapeutic potential. For example, some derivatives have shown promise as inhibitors of specific enzymes or receptors involved in disease processes.
Industry: this compound is used as an intermediate in the synthesis of various functional materials, such as polymers and dyes. Its ability to form stable complexes with metals also makes it useful in materials science and catalysis.
Vergleich Mit ähnlichen Verbindungen
Tri(pyridin-3-yl)amine can be compared with other similar compounds, such as tri(pyridin-4-yl)amine and tri(pyridin-2-yl)amine. These compounds share a similar structure but differ in the position of the pyridine rings attached to the central amine nitrogen.
Tri(pyridin-4-yl)amine: This compound has pyridine rings attached at the 4-position. It exhibits similar chemical properties but may form different metal complexes due to the different spatial arrangement of the pyridine rings.
Tri(pyridin-2-yl)amine: This compound has pyridine rings attached at the 2-position. It may have different reactivity and binding properties compared to this compound due to the different electronic and steric effects of the pyridine rings.
Eigenschaften
IUPAC Name |
N,N-dipyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-4-13(10-16-7-1)19(14-5-2-8-17-11-14)15-6-3-9-18-12-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXVBSSAMBTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N(C2=CN=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


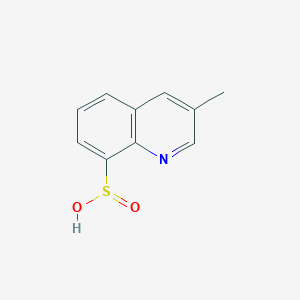

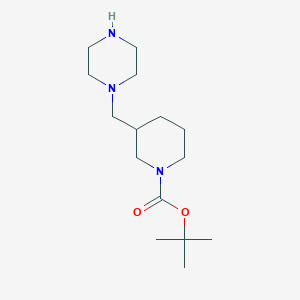
![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)
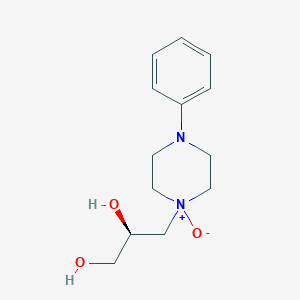

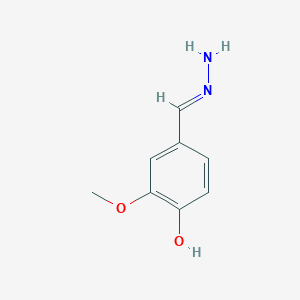
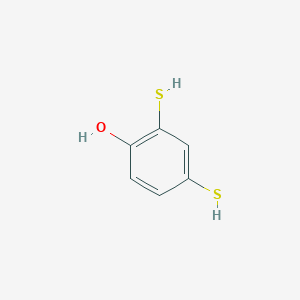
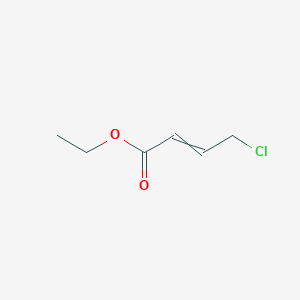
![4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol](/img/structure/B3322799.png)
